[2-(Benzenesulfonyl)but-3-en-1-yl]benzene
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Overview
Description
[2-(Benzenesulfonyl)but-3-en-1-yl]benzene is an organic compound that features a benzenesulfonyl group attached to a but-3-en-1-yl chain, which is further connected to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Benzenesulfonyl)but-3-en-1-yl]benzene typically involves the sulfonation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with sulfonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These methods ensure high yields and purity of the product. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[2-(Benzenesulfonyl)but-3-en-1-yl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sulfonyl chloride, aluminum chloride (catalyst)
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfonamide derivatives
Substitution: Various substituted benzene derivatives
Scientific Research Applications
[2-(Benzenesulfonyl)but-3-en-1-yl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-(Benzenesulfonyl)but-3-en-1-yl]benzene involves its interaction with specific molecular targets. The benzenesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid
- p-Toluenesulfonic acid
- Sulfanilic acid
Comparison
Compared to similar compounds, [2-(Benzenesulfonyl)but-3-en-1-yl]benzene is unique due to its but-3-en-1-yl chain, which provides additional sites for chemical modification and potential biological activity. This structural feature distinguishes it from simpler benzenesulfonyl derivatives and enhances its versatility in various applications .
Properties
CAS No. |
62872-71-3 |
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Molecular Formula |
C16H16O2S |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
2-(benzenesulfonyl)but-3-enylbenzene |
InChI |
InChI=1S/C16H16O2S/c1-2-15(13-14-9-5-3-6-10-14)19(17,18)16-11-7-4-8-12-16/h2-12,15H,1,13H2 |
InChI Key |
SJXBLHWXSRQPAT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(CC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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